N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide
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Overview
Description
N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide is an organic compound that features a benzyl group, a benzylsulfanyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide typically involves the reaction of 2-(benzylsulfanyl)-4-nitrobenzoic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The benzylsulfanyl group can interact with thiol groups in proteins, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethanamine: This compound has a similar benzyl group but lacks the nitro and sulfanyl groups.
N-benzyl-2-(benzylsulfanyl)-4-quinazolinamine: This compound features a quinazolinamine group instead of a nitrobenzamide group.
Uniqueness
N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N2O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-benzyl-2-benzylsulfanyl-4-nitrobenzamide |
InChI |
InChI=1S/C21H18N2O3S/c24-21(22-14-16-7-3-1-4-8-16)19-12-11-18(23(25)26)13-20(19)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,24) |
InChI Key |
PPBLRHHQNNUXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3 |
Origin of Product |
United States |
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